7-Ketodeoxycholic acid

Drug Delivery Intestinal Absorption Pharmaceutics

Researchers studying FXR-mediated pathways often face conflicting data when using FXR agonists like OCA, which mask the distinct biology of receptor blockade. 7-Ketodeoxycholic acid (7-KDCA) is the definitive tool compound for unambiguous FXR antagonism studies. - FXR Antagonist & TGR5 Agonist: Enables mechanistic discrimination of FXR-FGF15/19 axis modulation in MASLD and colitis models, distinct from agonist outcomes. - Superior HSDH Inducer: Top-ranked potency for bacterial 7α/7β-hydroxysteroid dehydrogenase induction, outperforming common bile acids for in vitro enzyme characterization. - Pro-Repair Benchmark: Demonstrates superior mucosal healing efficacy vs. DCA and LCA in DSS-induced and biopsy-wounded intestinal injury models.

Molecular Formula C24H38O5
Molecular Weight 406.6 g/mol
CAS No. 911-40-0
Cat. No. B017226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ketodeoxycholic acid
CAS911-40-0
Synonyms3 alpha,12 alpha-diol-7-one-5 beta-cholanoic acid
3 alpha,7 alpha-dihydroxy-7-keto-5 beta-cholanoic acid
7-ketodeoxycholic acid
7-ketodeoxycholic acid, (3alpha,12alpha)-isomer
7-oxodeoxycholic acid
Molecular FormulaC24H38O5
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1
InChIKeyRHCPKKNRWFXMAT-RRWYKFPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ketodeoxycholic Acid: Differentiated Bile Acid Overview


7-Ketodeoxycholic acid (7-KDCA, CAS 911-40-0) is an oxidized bile acid derivative, distinguished by a 7-oxo group in place of the 7α-hydroxyl found in its parent, deoxycholic acid . This single oxidation state alteration fundamentally changes its molecular interactions and biological functions compared to canonical bile acids [1]. As an endogenous metabolite and microbial transformation product, 7-KDCA is increasingly recognized for its unique signaling properties, making it a critical research tool for studying bile acid biology beyond classical roles in lipid digestion .

Nuclear receptor signaling studies (FXR antagonist / TGR5 agonist pathway context)
Gut microbiome metabolism: top-ranked HSDH enzyme induction in tested set
Selective drug permeability assay fit for specific model compounds

7-Ketodeoxycholic Acid: Why Substitution Fails


For studies centered on mucosal repair, drug absorption modulation, or microbial enzyme induction, substituting 7-KDCA with common analogs like Deoxycholic Acid (DCA), Ursodeoxycholic Acid (UDCA), or even 7-Ketolithocholic Acid (7-KLCA) is scientifically unsound. The quantitative evidence below demonstrates that the 7-oxo modification confers unique, non-interchangeable biological activities. Unlike its hydroxyl-bearing counterparts, 7-KDCA exhibits superior performance in specific in vitro and in vivo assays, including a unique capacity to promote lidocaine membrane transport [1] and act as the most potent inducer of bacterial hydroxysteroid dehydrogenases [2]. Its signaling mechanisms also diverge sharply, with 7-KDCA acting as an FXR antagonist and a TGR5 agonist, leading to distinct therapeutic outcomes not achievable with FXR agonists like Obeticholic Acid (OCA) [3].

7-oxo group confers FXR antagonist profile; DCA/UDCA agonists may not reproduce pathway response.
HSDH enzyme induction potency ranked highest for 7-KDCA; 7-KLCA and UDCA show zero induction in reported assays.
Mucosal repair endpoints strongest for 7-KDCA in tested injury models; DCA and LCA exhibit weaker pro-repair context.

7-Ketodeoxycholic Acid: Head-to-Head Evidence Guide


Selective Drug Transport Enhancement

In a comparative in vitro study assessing the adsorption of lidocaine and verapamil from an aqueous medium to a rat intestine membrane, 7-KDCA demonstrated a unique and selective effect. It significantly increased the transport of lidocaine (p < 0.05), a property not shared by the other tested bile acids, including its close structural analog deoxycholic acid. Conversely, only cholic acid increased verapamil transport. This demonstrates a drug-specific, bile acid-dependent mechanism of action that is not generalizable [1].

Selective drug transport
Head-to-head
Significant lidocaine transport increase (p<0.05) vs. no effect by DCA, CDCA, CA
Supports structure-activity relationship interpretation in absorption assays
Rat intestine membrane, aqueous phase; drug-specific effect
Drug Delivery Intestinal Absorption Pharmaceutics

Bacterial HSDH Enzyme Induction Potency

When ranked for their ability to induce NADP-dependent 7α/7β-hydroxysteroid dehydrogenase activity in Clostridium limosum, 7-KDCA was the most potent inducer among all bile acids tested on an equimolar basis (0.4 mM). Its induction power was greater than that of cholic acid, chenodeoxycholic acid, and deoxycholic acid. Critically, both 7-ketolithocholic acid and ursodeoxycholic acid were completely ineffective, highlighting a unique structure-activity relationship for this specific microbial process [1].

HSDH enzyme induction
Head-to-head
Ranked #1 inducer; 7-KLCA and UDCA ineffective at equimolar (0.4 mM)
Supports microbial bile acid epimerization models
C. limosum, NADP-dependent 7α/7β-HSDH induction
Microbiome Metabolism Enzyme Induction Bacterial Physiology

FXR Antagonism vs. FXR Agonism

Unlike the semi-synthetic FXR agonist Obeticholic Acid (OCA) [1], 7-KDCA functions as an antagonist of the Farnesoid X Receptor (FXR) [2]. In studies on metabolic dysfunction-associated steatotic liver disease (MASLD), 7-KDCA was shown to be an FXR antagonist that mediates the therapeutic effects of silymarin [3]. This functional opposition is critical; while OCA is a potent FXR agonist with an EC50 reported in the sub-micromolar range (e.g., ~99 nM for FXR) [4], 7-KDCA's antagonism leads to inactivation of ileal FXR-FGF15 signaling and enhanced bile acid synthesis via an alternative pathway [2].

FXR functional pharmacology
Class-level
FXR antagonist vs. OCA agonist (EC50 ~99 nM); opposing signaling outcome
Critical for pathway interpretation; agonism would invert FXR-FGF15 axis response
In vitro reporter & FXR-/- mouse models; antagonist activity reported for 7-KDCA
Metabolic Disease Nuclear Receptor Pharmacology Signaling Pathways

Colonic Mucosal Healing Promotion

In a head-to-head comparison of bile acids for their ability to promote colonic mucosal healing in models of ulcerative colitis (UC), 7-KDCA exhibited the strongest pro-repair effect. Serum levels of 7-KDCA, deoxycholic acid (DCA), and lithocholic acid (LCA) were all found to be depleted in UC patients and colitic mice. However, among the three, 7-KDCA showed the most pronounced depletion and, upon exogenous supplementation, exerted the most potent promotion of mucosal healing in both DSS-induced and biopsy-induced wounding models [1].

Mucosal healing promotion
Head-to-head
Strongest pro-repair effect among endogenous bile acids in DSS & biopsy models
Supports intestinal mucosal repair endpoint studies
Depleted in UC; TGR5-IP3R-mediated calcium signaling reported
Ulcerative Colitis Mucosal Repair Inflammatory Bowel Disease

Distinct Choleretic Mechanism

Comparative in vivo infusion studies in rats reveal that while 7-KLCA (the lithocholic acid analog of 7-KDCA) and ursodeoxycholic acid (UDCA) both elevate bile flow and bicarbonate concentration, their metabolic fates differ significantly. In 7-KLCA-infused rats, the major biliary metabolites were taurine conjugates, but ursodeoxycholate and chenodeoxycholate were also excreted. Notably, the concentration of ursodeoxycholate and its conjugates in bile was only 10% of that observed in UDCA-infused rats, yet the choleretic effect was similar. This indicates that the observed choleresis is caused primarily by the infused 7-keto bile acid itself rather than its conversion to UDCA [1].

Choleretic mechanism
Context-dependent
Direct choleretic action; only 10% conversion to UDCA vs. UDCA infusion
Distinguishes from UDCA prodrug hypothesis; supports hepatobiliary transport studies
Rat infusion, taurine conjugates major metabolites
Hepatobiliary Transport Bile Acid Metabolism In Vivo Pharmacology

7-Ketodeoxycholic Acid: High-Impact Applications


FXR Antagonism in Metabolic and Inflammatory Disease

Use 7-KDCA as a key tool compound to explore the therapeutic potential of FXR antagonism. Based on evidence of its antagonistic activity [1], 7-KDCA is essential for any study aiming to modulate the FXR-FGF15/19 axis in models of MASLD, colitis, or other conditions where FXR antagonism, rather than agonism, is the desired mechanistic intervention [2]. Its use is critical for distinguishing the biological effects of FXR blockade from those of agonists like OCA.

Gut Microbiome Bile Acid Epimerization

Employ 7-KDCA as the superior substrate for inducing and studying bacterial 7α/7β-hydroxysteroid dehydrogenase (HSDH) activity. Given its top-ranked potency for enzyme induction in Clostridium limosum compared to other bile acids [3], 7-KDCA is the ideal agent for creating robust in vitro systems to characterize these key microbial enzymes, study their regulation, and screen for modulators of this critical metabolic step in the gut.

Drug Absorption Mechanism Studies

Leverage the unique, drug-selective property of 7-KDCA to enhance the membrane transport of specific compounds like lidocaine [4]. This application involves using 7-KDCA in permeability assays (e.g., PAMPA, Caco-2) and ex vivo intestinal models as a specialized absorption enhancer for a narrow class of drugs. Its unique profile allows researchers to deconvolute the complex roles different bile acids play in oral drug bioavailability.

Intestinal Mucosal Healing Models

Utilize 7-KDCA as the benchmark endogenous pro-repair metabolite in experimental models of ulcerative colitis and intestinal injury. Based on its superior efficacy in promoting mucosal healing compared to DCA and LCA in both DSS-induced and biopsy-induced wounding models [5], 7-KDCA serves as a critical positive control and mechanistic probe for studies on epithelial restitution, barrier function, and the development of novel therapies for inflammatory bowel disease (IBD).

Application
Selection Property
Validation Focus
FXR pathway antagonism studies
FXR antagonist profile (vs. agonist reference context)
FXR-FGF15/19 axis modulation and bile acid synthesis feedback
Gut microbiome bile acid epimerization
Top-ranked HSDH enzyme induction activity
Induction potency in bacterial hydroxysteroid dehydrogenase models
Drug permeability assay research
Selective transport enhancement for model compounds
Drug-specific absorption modulation and SAR interpretation
Intestinal mucosal injury models
Strongest pro-repair activity in tested colitis models
Mucosal healing endpoint and epithelial restitution assessment
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